Amprenavir
Amprenavir
Amprenavir is a tetrahydrofuryl ester, a sulfonamide and a carbamate ester. It has a role as a HIV protease inhibitor and an antiviral drug.
Amprenavir is a protease inhibitor used to treat HIV infection.
Amprenavir is a Protease Inhibitor. The mechanism of action of amprenavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A4 Inducer, and P-Glycoprotein Inducer.
Amprenavir is a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease.
Amprenavir is only found in individuals that have used or taken this drug. It is a protease inhibitor used to treat HIV infection.Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
See also: Fosamprenavir Calcium (active moiety of).
Amprenavir is a protease inhibitor used to treat HIV infection.
Amprenavir is a Protease Inhibitor. The mechanism of action of amprenavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A4 Inducer, and P-Glycoprotein Inducer.
Amprenavir is a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease.
Amprenavir is only found in individuals that have used or taken this drug. It is a protease inhibitor used to treat HIV infection.Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
See also: Fosamprenavir Calcium (active moiety of).
Brand Name:
Vulcanchem
CAS No.:
161814-49-9
VCID:
VC0518810
InChI:
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1
SMILES:
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Molecular Formula:
C25H35N3O6S
Molecular Weight:
505.6 g/mol
Amprenavir
CAS No.: 161814-49-9
Inhibitors
VCID: VC0518810
Molecular Formula: C25H35N3O6S
Molecular Weight: 505.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Amprenavir is a tetrahydrofuryl ester, a sulfonamide and a carbamate ester. It has a role as a HIV protease inhibitor and an antiviral drug. Amprenavir is a protease inhibitor used to treat HIV infection. Amprenavir is a Protease Inhibitor. The mechanism of action of amprenavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A4 Inducer, and P-Glycoprotein Inducer. Amprenavir is a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Amprenavir is only found in individuals that have used or taken this drug. It is a protease inhibitor used to treat HIV infection.Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles. See also: Fosamprenavir Calcium (active moiety of). |
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CAS No. | 161814-49-9 |
Product Name | Amprenavir |
Molecular Formula | C25H35N3O6S |
Molecular Weight | 505.6 g/mol |
IUPAC Name | [(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Standard InChI | InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1 |
Standard InChIKey | YMARZQAQMVYCKC-OEMFJLHTSA-N |
Isomeric SMILES | CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Appearance | Solid powder |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | In water, 40 mg/l @ 25 °C 4.91e-02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 141W94 Agenerase amprenavir tetrahydro-3-furyl N-(3-(4-amino-N-isobutylbenzenesulfonamido)-1-benzyl-2-hydroxypropyl)carbamate Vertex VX478 VX 478 VX-478 |
Vapor Pressure | 9.9X10-18 mm Hg @ 25 °C /Estimated/ |
Reference | 1: Chen J, Wang X, Zhu T, Zhang Q, Zhang JZ. A Comparative Insight into Amprenavir Resistance of Mutations V32I, G48V, I50V, I54V, and I84V in HIV-1 Protease Based on Thermodynamic Integration and MM-PBSA Methods. J Chem Inf Model. 2015 Sep 28;55(9):1903-13. doi: 10.1021/acs.jcim.5b00173. Epub 2015 Sep 4. PubMed PMID: 26317593. 2: Dumond JB, Rigdon J, Mollan K, Tierney C, Kashuba AD, Aweeka F, Collier AC. Brief Report: Significant Decreases in Both Total and Unbound Lopinavir and Amprenavir Exposures During Coadministration: ACTG Protocol A5143/A5147s Results. J Acquir Immune Defic Syndr. 2015 Dec 15;70(5):510-4. doi: 10.1097/QAI.0000000000000777. PubMed PMID: 26230332; PubMed Central PMCID: PMC4648657. 3: Yu Y, Wang J, Shao Q, Shi J, Zhu W. Effects of drug-resistant mutations on the dynamic properties of HIV-1 protease and inhibition by Amprenavir and Darunavir. Sci Rep. 2015 May 27;5:10517. doi: 10.1038/srep10517. PubMed PMID: 26012849; PubMed Central PMCID: PMC4444956. 4: Nakamura MU, Araujo Júnior E, Simões JM, Oliveria RM, Kulay LJ. Effect of six antiretroviral drugs (delavirdine, stavudine, lamivudine, nelfinavir, amprenavir and lopinavir/ritonavir in association) on albino pregnant rats (Rattus norvegicus Albinus, Rodentia, Mammalia): biological assay. Ceska Gynekol. 2014 Summer;79(4):295-304. PubMed PMID: 25398151. 5: Chen J, Liang Z, Wang W, Yi C, Zhang S, Zhang Q. Revealing origin of decrease in potency of darunavir and amprenavir against HIV-2 relative to HIV-1 protease by molecular dynamics simulations. Sci Rep. 2014 Nov 3;4:6872. doi: 10.1038/srep06872. PubMed PMID: 25362963; PubMed Central PMCID: PMC4217091. 6: Barbour AM, Gibiansky L, Wire MB. Population pharmacokinetic modeling and simulation of amprenavir following fosamprenavir/ritonavir administration for dose optimization in HIV infected pediatric patients. J Clin Pharmacol. 2014 Feb;54(2):206-14. doi: 10.1002/jcph.205. Epub 2013 Nov 5. PubMed PMID: 25272370. 7: Leonis G, Steinbrecher T, Papadopoulos MG. A contribution to the drug resistance mechanism of darunavir, amprenavir, indinavir, and saquinavir complexes with HIV-1 protease due to flap mutation I50V: a systematic MM-PBSA and thermodynamic integration study. J Chem Inf Model. 2013 Aug 26;53(8):2141-53. doi: 10.1021/ci4002102. Epub 2013 Jul 24. PubMed PMID: 23834142. 8: Dufek MB, Bridges AS, Thakker DR. Intestinal first-pass metabolism by cytochrome p450 and not p-glycoprotein is the major barrier to amprenavir absorption. Drug Metab Dispos. 2013 Sep;41(9):1695-702. doi: 10.1124/dmd.113.052191. Epub 2013 Jul 2. PubMed PMID: 23821186. 9: Weber IT, Waltman MJ, Mustyakimov M, Blakeley MP, Keen DA, Ghosh AK, Langan P, Kovalevsky AY. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir: insights for drug design. J Med Chem. 2013 Jul 11;56(13):5631-5. doi: 10.1021/jm400684f. Epub 2013 Jun 28. PubMed PMID: 23772563; PubMed Central PMCID: PMC3815997. 10: Helsley RN, Sui Y, Ai N, Park SH, Welsh WJ, Zhou C. Pregnane X receptor mediates dyslipidemia induced by the HIV protease inhibitor amprenavir in mice. Mol Pharmacol. 2013 Jun;83(6):1190-9. doi: 10.1124/mol.113.085753. Epub 2013 Mar 21. PubMed PMID: 23519392; PubMed Central PMCID: PMC3657097. |
PubChem Compound | 65016 |
Last Modified | Aug 15 2023 |
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